molecular formula C9H19NO B14444016 n-Butyl-3-methylbutanamide CAS No. 76526-42-6

n-Butyl-3-methylbutanamide

Cat. No.: B14444016
CAS No.: 76526-42-6
M. Wt: 157.25 g/mol
InChI Key: UJDKAQWPQSWESO-UHFFFAOYSA-N
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Description

n-Butyl-3-methylbutanamide: is an organic compound with the molecular formula C9H19NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize n-Butyl-3-methylbutanamide is through the amidation of 3-methylbutanoic acid with n-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Direct Amidation: Another approach involves the direct amidation of 3-methylbutanoic acid with n-butylamine under high-temperature conditions, often in the presence of a catalyst like titanium tetrachloride (TiCl4).

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Butyl-3-methylbutanamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of primary amines or other reduced products.

    Substitution: This compound can participate in substitution reactions, where the amide group may be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes

    Reduction Products: Primary amines, alcohols

    Substitution Products: Various substituted amides

Scientific Research Applications

Chemistry: n-Butyl-3-methylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules, providing insights into enzyme-substrate interactions and protein folding.

Industry: In the industrial sector, this compound can be utilized as a solvent, plasticizer, or additive in various formulations, enhancing the properties of materials and products.

Mechanism of Action

The mechanism of action of n-Butyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

    n-Butylbutanamide: Similar structure but lacks the methyl group, resulting in different chemical properties.

    3-Methylbutanamide: Similar structure but lacks the n-butyl group, leading to variations in reactivity and applications.

    n-Butylacetamide: Contains a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: n-Butyl-3-methylbutanamide stands out due to its specific combination of the n-butyl and 3-methyl groups, which confer unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various research and industrial contexts highlight its significance.

Properties

CAS No.

76526-42-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-butyl-3-methylbutanamide

InChI

InChI=1S/C9H19NO/c1-4-5-6-10-9(11)7-8(2)3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

UJDKAQWPQSWESO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC(C)C

Origin of Product

United States

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